4-chloro-2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
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Overview
Description
4-chloro-2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with chloro and pyrrolidinyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The introduction of the chloro and pyrrolidinyl groups can be carried out through nucleophilic substitution reactions. For example, the chloro group can be introduced using chlorinating agents like thionyl chloride, while the pyrrolidinyl group can be added via nucleophilic substitution with pyrrolidine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyrrolidine in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding pyridazinone oxides.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of various substituted pyridazinone derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
4-chloro-2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(3-chlorophenyl)-3(2H)-pyridazinone: Lacks the pyrrolidinyl group.
2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone: Lacks the chloro group at the 4-position.
4-chloro-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone: Lacks the chloro group on the phenyl ring.
Uniqueness
4-chloro-2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone is unique due to the presence of both chloro and pyrrolidinyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to similar compounds.
Properties
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5-pyrrolidin-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O/c15-10-4-3-5-11(8-10)19-14(20)13(16)12(9-17-19)18-6-1-2-7-18/h3-5,8-9H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZJMTICECVKQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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